Ecg1qci7DB
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Overview
Description
The compound 5-((3,5-dichlorophenyl)thio)-α,α-dimethyl-1-(4-pyridinylmethyl)-1H-imidazole-2,4-dimethanol 2-carbamate (Ecg1qci7DB) is a complex organic molecule with the molecular formula C20H20Cl2N4O3S . This compound is known for its unique chemical structure, which includes a dichlorophenyl group, a pyridinylmethyl group, and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of Ecg1qci7DB may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ecg1qci7DB undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ecg1qci7DB has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ecg1qci7DB involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ecg1qci7DB include:
- 5-((3,5-dichlorophenyl)thio)-α,α-dimethyl-1-(4-pyridinylmethyl)-1H-imidazole-2,4-dimethanol
- Capravirine Metabolite C19/M4
Uniqueness
Its dichlorophenyl and pyridinylmethyl groups, along with the imidazole ring, contribute to its distinct chemical properties and reactivity .
Properties
CAS No. |
757211-45-3 |
---|---|
Molecular Formula |
C20H20Cl2N4O3S |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfanyl-4-(2-hydroxypropan-2-yl)-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C20H20Cl2N4O3S/c1-20(2,28)17-18(30-15-8-13(21)7-14(22)9-15)26(10-12-3-5-24-6-4-12)16(25-17)11-29-19(23)27/h3-9,28H,10-11H2,1-2H3,(H2,23,27) |
InChI Key |
PUDLXICQSAQSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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